Product packaging for 4-(4-Aminobutoxy)benzonitrile(Cat. No.:)

4-(4-Aminobutoxy)benzonitrile

Cat. No.: B8737172
M. Wt: 190.24 g/mol
InChI Key: GFPZNOSZRSFXLU-UHFFFAOYSA-N
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Description

Overview of Benzonitrile (B105546) Derivatives in Pharmaceutical Sciences

Benzonitrile and its derivatives are integral to medicinal chemistry. The nitrile group, with its small size, metabolic stability, and ability to act as a hydrogen bond acceptor, is a feature in several pharmaceuticals. core.ac.uknih.gov This includes drugs for a range of conditions, highlighting the versatility of the benzonitrile scaffold. core.ac.ukcefacilinasbiotics.com For instance, certain benzonitrile derivatives have been investigated for their potential as urinary antiseptics and for disinfecting bronchial tubes. cefacilinasbiotics.com The ability to replace other functional groups, like aromatic chlorides, with a nitrile can improve a molecule's properties, such as reducing lipophilicity and enhancing metabolic stability and aqueous solubility. core.ac.uk

Significance of Aromatic Nitrile Compounds in Biological Systems

Aromatic nitriles are characterized by a nitrile functional group (-C≡N) bonded to an aromatic ring. fiveable.mefiveable.me This combination imparts unique reactivity and electronic properties. The electron-withdrawing nature of the nitrile group influences the aromatic ring, making these compounds valuable in creating molecules with specific biological activities. fiveable.meontosight.ai While the nitrile group itself is generally stable in the body, its presence can influence how a molecule interacts with biological targets like enzymes and receptors. core.ac.uknih.gov This makes aromatic nitriles a key area of research for developing new therapeutic agents. nih.govontosight.ai

Focus on 4-(4-Aminobutoxy)benzonitrile

The compound this compound is a specific derivative of benzonitrile. Its structure consists of a benzonitrile core with an aminobutoxy group attached at the fourth position of the benzene (B151609) ring.

Interactive Data Table: Properties of this compound

PropertyValue
Molecular Formula C11H14N2O
Molecular Weight 190.24 g/mol
CAS Number 180638-12-4
Appearance Not specified in available results
Solubility Not specified in available results

Research Findings on this compound

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14N2O B8737172 4-(4-Aminobutoxy)benzonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

4-(4-aminobutoxy)benzonitrile

InChI

InChI=1S/C11H14N2O/c12-7-1-2-8-14-11-5-3-10(9-13)4-6-11/h3-6H,1-2,7-8,12H2

InChI Key

GFPZNOSZRSFXLU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)OCCCCN

Origin of Product

United States

Exploration of Biological Targets and Mechanistic Underpinnings

Modulation of Protein Tyrosine Phosphatases (PTPs)

Protein tyrosine phosphatases (PTPs) are a group of enzymes that remove phosphate (B84403) groups from tyrosine residues on proteins. This action is a critical component of cellular signaling, and the modulation of PTPs is a significant area of therapeutic research.

Protein Tyrosine Phosphatase 1B (PTP1B) is a key enzyme that negatively regulates insulin (B600854) signaling. medchemexpress.commedchemexpress.comnih.gov It functions by dephosphorylating, and thus deactivating, the insulin receptor (IR) and its downstream substrates, such as Insulin Receptor Substrate-1 (IRS-1) and IRS-2. nih.gov Overactivity or overexpression of PTP1B is associated with insulin resistance, a hallmark of type 2 diabetes and obesity. medchemexpress.com Consequently, the inhibition of PTP1B is considered a promising therapeutic strategy to enhance insulin sensitivity and improve glucose homeostasis. medchemexpress.comgubra.dk Inhibiting PTP1B leads to increased phosphorylation of the insulin receptor and its substrates, which in turn promotes the translocation of glucose transporters like GLUT4 to the cell membrane, facilitating glucose uptake. researchgate.net

In addition to its role in insulin signaling, PTP1B also negatively regulates the leptin signaling pathway by dephosphorylating Janus kinase 2 (JAK2). nih.govgubra.dkmedkoo.com This makes PTP1B a target for addressing leptin resistance as well. nih.gov Research has identified numerous PTP1B inhibitors from various sources with diverse structural properties. For example, a novel synthetic compound identified as CX08005 was found to be an effective and competitive PTP1B inhibitor with an IC₅₀ value of 0.781 μM. medchemexpress.com Studies with this inhibitor demonstrated that it could enhance insulin-stimulated glucose uptake in adipocyte and muscle cell lines. medchemexpress.com

Table 1: Examples of PTP1B Inhibitors and Their Mechanisms This table contains interactive elements. Click on headers to sort.

Compound Inhibition Type IC₅₀ or Kᵢ Value Selectivity Note
CX08005 Competitive IC₅₀ = 0.781 μM medchemexpress.com Exhibits some selectivity over other PTPs, except TCPTP.
JTT-551 Mixed-type Kᵢ = 0.22 μM medchemexpress.com Shows clear selectivity against TCPTP, CD45, and LAR. medchemexpress.com
Trodusquemine Non-competitive IC₅₀ = 1 µM frontiersin.org Excellent specificity against T-cell protein tyrosine phosphatase (TCPTP). frontiersin.org
Ursolic Acid Not specified Potent inhibitor solvobiotech.com Reference compound used in inhibitor assays. solvobiotech.com

| Chlorogenic Acid | Competitive | Potent inhibitor solvobiotech.com | Reference compound used in inhibitor assays. solvobiotech.com |

The development of potent and selective PTP1B inhibitors is challenging due to the high structural similarity among the catalytic domains of PTPs, especially T-cell protein tyrosine phosphatase (TCPTP). medkoo.com Inhibitors that target the highly conserved catalytic active site (A site) often lack selectivity. frontiersin.org To overcome this, research has focused on developing inhibitors that also interact with less conserved secondary binding sites (B, C, and D sites) located near the active site. researchgate.netfrontiersin.org This strategy can improve both the potency and selectivity of the inhibitors. frontiersin.org

PTP1B inhibitors can be classified based on their binding mode, such as competitive, non-competitive, uncompetitive, or mixed-type. medchemexpress.commedchemexpress.comsolvobiotech.com Competitive inhibitors bind to the enzyme's active site, directly competing with the natural substrate. medchemexpress.com Non-competitive inhibitors bind to an allosteric site, changing the enzyme's conformation and reducing its activity without blocking substrate binding. frontiersin.org Uncompetitive inhibitors bind only to the enzyme-substrate complex. solvobiotech.com

Benzonitrile (B105546) derivatives have been explored as inhibitors for various enzymes. frontiersin.orgfrontiersin.org For instance, research into PTP1B inhibitors has included the design of molecules with a benzonitrile moiety. The rationale for incorporating specific chemical groups is often to enhance binding affinity to the positively charged catalytic domain of PTP1B. solvobiotech.com The development of a potent benzonitrile-based inhibitor of glutaminyl-peptide cyclotransferase-like protein (QPCTL) highlights the utility of this chemical scaffold in designing enzyme inhibitors. frontiersin.org

Interactions with Nucleoside Transporters

Nucleoside transporters are membrane proteins that control the influx and efflux of nucleosides and nucleobases, playing a crucial role in cellular metabolism and the activation of many antiviral and anticancer drugs. nih.gov They are broadly divided into two families: Concentrative Nucleoside Transporters (CNTs) and Equilibrative Nucleoside Transporters (ENTs). sigmaaldrich.com

The sodium-dependent nucleoside transporter 2 (CNT2) is a member of the SLC28 gene family. solvobiotech.comnih.gov It is a concentrative transporter, meaning it moves nucleosides into the cell against their concentration gradient, a process coupled to the influx of sodium ions. sigmaaldrich.com CNT2 is primarily responsible for transporting purine (B94841) nucleosides (like adenosine (B11128) and guanosine) and the pyrimidine (B1678525) nucleoside uridine. solvobiotech.comsigmaaldrich.com It is expressed in various tissues, including the small intestine, liver, kidney, and brain. solvobiotech.comuni-regensburg.de

Due to its role in absorbing dietary purines in the intestine, inhibiting CNT2 has been proposed as a strategy to lower uric acid levels in the body. solvobiotech.com While many ENT inhibitors have been identified, there have been fewer reports on specific CNT inhibitors. medchemexpress.cn Research has shown that certain phenylalkylaminobenzimidazole derivatives possess inhibitory activity against CNT2. medchemexpress.cn However, no direct inhibitory activity of 4-(4-Aminobutoxy)benzonitrile on CNT2 has been documented in the reviewed literature.

The nucleoside salvage pathway is a critical metabolic process that recycles nucleobases and nucleosides formed during the degradation of DNA and RNA. This pathway is generally more energy-efficient than the de novo synthesis of nucleotides from simpler precursors like amino acids and glucose. Nucleoside transporters are essential for the first step of the salvage pathway, which involves the uptake of extracellular nucleosides.

By controlling the transport of purine nucleosides into the cell, CNT2 plays a significant role in the purine salvage pathway. nih.gov Therefore, any compound that inhibits CNT2 would consequently impact this pathway by limiting the availability of precursor nucleosides for nucleotide synthesis. solvobiotech.com This link between nucleoside transport and the salvage pathway is crucial for normal cell function and is a target in various therapeutic areas.

Ligand Activity at Neuropeptide Y (NPY) Receptors

The Neuropeptide Y (NPY) system is a complex signaling network involving multiple peptide ligands and G-protein coupled receptors (GPCRs). frontiersin.org In humans, there are four functional NPY receptors: Y₁, Y₂, Y₄, and Y₅. frontiersin.org This system is involved in a wide range of physiological processes, including the regulation of food intake, stress responses, and energy homeostasis. uni-regensburg.de The development of ligands with selectivity for specific NPY receptor subtypes is a major goal in drug discovery. frontiersin.orguni-regensburg.de

While no studies were found documenting the direct binding of this compound to NPY receptors, complex derivatives incorporating the 4-(4-aminobutoxy)phenyl moiety have been synthesized and evaluated as NPY receptor ligands. For instance, a compound identified as (2R)-2-(2-(3-(4-aminobutoxy)phenyl)-2- phenylacetamido)-5-guanidino-N-(4-hydroxybenzyl)pentanamide has been described in patent literature related to NPY₁R targeted therapeutics. Similarly, a doctoral thesis describes the synthesis of (R,Z)-2-(2-(4-(4-Aminobutoxy)phenyl)acetamido)-N-(4-hydroxybenzyl)-5-(2-((2-propionamidoethyl)carbamoyl)guanidino)pentanamide as part of research into novel argininamide-type NPY Y₁ receptor ligands. These findings indicate that the this compound structural backbone is being used as a scaffold in the development of new NPY receptor modulators.

Table 2: NPY Receptor Ligands Containing an Aminobutoxy-Phenyl Moiety

Compound Name Target Receptor Source Type
(2R)-2-(2-(3-(4-aminobutoxy)phenyl)-2- phenylacetamido)-5-guanidino-N-(4-hydroxybenzyl)pentanamide NPY₁R Patent

Investigation of Y1R Ligand Binding and Functional Modulation

Neuropeptide Y (NPY) receptors, particularly the Y1 subtype (Y1R), are G-protein coupled receptors (GPCRs) that play a significant role in various physiological processes, including feeding behavior, stress responses, and the regulation of emotional behavior. nih.gov The development of ligands that can selectively bind to and modulate the function of Y1R is a key area of research.

The 4-(4-aminobutoxy)phenyl group, a core component of this compound, has been utilized as a building block in the synthesis of potent Y1R ligands. For instance, a derivative incorporating this structure, (2R)-2-(2-(3-(4-aminobutoxy)phenyl)-2-phenylacetamido)-5-guanidino-N-(4-hydroxybenzyl)pentanamide, has been developed for potential use in radiotherapeutics targeting tumors that overexpress Y1R, such as in breast cancer. google.com The aminobutoxy chain provides a flexible linker, which can be crucial for orienting the molecule within the receptor's binding pocket to achieve high affinity and selectivity. The functional modulation of Y1R by such ligands can trigger or block downstream signaling pathways, which are often coupled to Gi/o-type G-proteins that mediate a decrease in cyclic AMP (cAMP) production. uni-regensburg.de The interaction of NPY with Y1R is known to be involved in the modulation of synaptic transmission in the hippocampus, an effect with implications for anxiety and stress-related disorders. biorxiv.org

Identification of Selective NPY Receptor Antagonists

The NPY system comprises four functional receptor subtypes in humans: Y1R, Y2R, Y4R, and Y5R. google.com Achieving selectivity for a specific subtype is a primary goal in drug design to minimize off-target effects. While this compound itself is a fragment, its structural features contribute to the design of selective antagonists.

Selective Y1R antagonists, such as BMS-193885, have been shown to competitively block the receptor and inhibit NPY-mediated signaling pathways related to appetite. medchemexpress.com Similarly, selective antagonists for other NPY receptors, like L-152,804 for the Y5 receptor and BIIE0246 for the Y2 receptor, demonstrate the feasibility of achieving high subtype selectivity. rndsystems.comnih.gov For example, BMS-193885 exhibits a high affinity for the human Y1 receptor with a Ki value of 3.3 nM and shows over 200-fold less selectivity for other NPY receptors like Y2, Y4, and Y5. medchemexpress.com The design of such compounds often involves a scaffold that can be modified to optimize interactions with the specific amino acid residues that differ between the receptor subtypes. The aminobutoxybenzonitrile moiety can serve as a valuable part of such a scaffold, providing both a rigid aromatic core and a flexible linker to explore the binding site.

Table 1: Properties of Selective NPY Receptor Antagonists
CompoundTarget ReceptorBinding Affinity (Ki)Key Characteristics
BMS-193885NPY Y1 Receptor3.3 nMCompetitive antagonist, reduces food intake, good blood-brain barrier penetration. medchemexpress.com
L-152,804NPY Y5 Receptor26 nMOver 300-fold selectivity over Y1, Y2, and Y4 receptors; causes weight loss in obese mice. rndsystems.com
BIIE0246NPY Y2 Receptor>600-fold lower affinity for Y1, Y4, Y5Non-peptide competitive antagonist used to study Y2-mediated effects. nih.govopnme.com

Antagonism of Bacterial Adhesins: Focus on FimH

A different therapeutic application for structures related to this compound is in the fight against bacterial infections, specifically by targeting bacterial adhesion.

Interference with Uropathogenic Escherichia coli Adhesion

Urinary tract infections (UTIs) are frequently caused by uropathogenic Escherichia coli (UPEC). nih.gov A critical step in the infection process is the adhesion of the bacteria to the bladder's epithelial cells. nih.gov This attachment is mediated by the FimH adhesin, a protein located at the tip of type 1 pili, which binds to mannose-containing glycoproteins on the host cell surface. nih.govmdpi.com

Developing FimH antagonists that block this interaction is a promising anti-adhesion therapy. mdpi.com This strategy aims to prevent infection without the pressure of antibiotic resistance that comes from killing the bacteria. Effective FimH antagonists are often designed as mannosides—molecules containing a mannose sugar group—attached to a hydrophobic aglycon. The hydrophobic part of the molecule makes crucial interactions within a pocket in the FimH protein. The this compound structure can serve as a precursor for such a hydrophobic aglycon, which, when attached to mannose, can effectively compete with host cell glycoproteins for the FimH binding site, thereby inhibiting bacterial adhesion. nih.govmdpi.com

Molecular Interactions Guiding FimH Antagonist Design

The design of potent FimH antagonists is heavily guided by understanding the molecular interactions within the FimH binding pocket through methods like X-ray crystallography. nih.gov The mannose moiety of the antagonist mimics the natural ligand, forming key hydrogen bonds. For instance, the hydroxyl groups of the mannose ring interact with residues like the N-terminal amino acid of FimH. nih.gov

The hydrophobic aglycon, for which the benzonitrile group is a suitable candidate, extends into a hydrophobic pocket near the mannose-binding site. This part of the antagonist can form π-π stacking interactions with aromatic residues like Tyrosine-48 (Tyr-48). nih.gov Furthermore, it can establish electrostatic interactions with other key residues, such as an Arg-98/Glu-50 salt bridge on the outer surface of the FimH protein. nih.gov By optimizing these interactions, researchers have developed biaryl mannosides with low nanomolar binding affinity for FimH, which are highly effective at preventing the agglutination of red blood cells and reducing bacterial adhesion to bladder cells. nih.govmdpi.com

Table 2: Key Molecular Interactions for FimH Antagonist Design
Antagonist MoietyFimH ResidueType of InteractionSignificance
Mannose RingN-terminal residue, variousHydrogen BondingAnchors the antagonist in the primary binding site. nih.gov
Hydrophobic Aglycon (e.g., Biphenyl)Tyrosine-48 (Tyr-48)π-π StackingEnhances binding affinity through hydrophobic interactions. nih.gov
Hydrophobic AglyconArg-98 / Glu-50 Salt BridgeElectrostatic InteractionProvides additional stability and potency to the antagonist. nih.gov

Targeting Gamma-Secretase in Neurodegenerative Research

The scaffold of this compound also holds potential in the field of neurodegenerative diseases, particularly in the development of inhibitors for enzymes like gamma-secretase.

Inhibition of Amyloid-Beta (Aβ) Production Pathways

Alzheimer's disease is characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. embopress.org These toxic Aβ peptides are generated from the amyloid precursor protein (APP) through sequential cleavage by two enzymes: β-secretase and γ-secretase. cell-stress.com Inhibiting γ-secretase is therefore a major therapeutic strategy to reduce the production of Aβ peptides. nih.govnih.gov

Modulation of Gamma-Secretase Cleavage Activity

A comprehensive review of scientific literature and patent databases did not yield any specific information regarding the modulation of gamma-secretase cleavage activity by the chemical compound “this compound.” Publicly available research findings and data detailing the biological effects of this particular compound on gamma-secretase are not available at this time. Therefore, a detailed analysis of its mechanistic underpinnings in this context cannot be provided.

Structure Activity Relationship Sar Studies of Benzonitrile Based Compounds

Influence of Substituted Benzonitrile (B105546) Framework on Biological Activity

Positional Effects of Substituents on Pharmacological Potency

The location of substituents on the benzonitrile ring is a critical determinant of pharmacological potency. Studies on various benzonitrile-containing molecules consistently demonstrate that isomeric position can dramatically alter biological efficacy.

The electron-withdrawing nature of the nitrile group can significantly influence the electron density of the aromatic ring, and this effect is modulated by the position of other substituents. nih.gov For instance, in a series of (2,7-di-tert-butyl-9,9-dimethylacridin-10(9H)-yl)benzonitrile isomers, the chemical shifts observed in NMR analysis suggest that electron density at the donor nitrogen atom is increasingly depleted in the order of ortho, meta, and para isomers. rsc.org This indicates that the degree of donor-acceptor conjugation changes with the substitution pattern, which in turn leads to very different photophysical properties. rsc.org

In the context of enzyme inhibition, the position of substituents plays a key role. For FimH antagonists based on mannoside, substitution at the 2- and 3-positions of a phenyl ring was generally found to be optimal for potency compared to 4-substitution. nih.gov However, this trend can be reversed depending on the specific substituent, as seen with acyl anilines where 4-substitution was favored. nih.gov Similarly, for azole derivatives acting as enzyme antagonists, substituents on the phenyl ring of a cyclopropane-1,1-dicarboxamide moiety showed that a fluoro group at the para-position resulted in notable inhibitors, while other electron-withdrawing groups at the same position led to reduced activity. nih.gov

The steric effect of substituents is also a crucial factor. In a series of monoamine oxidase B (MAO-B) inhibitors, compounds with a small substituent (like fluorine) or no substituent at the meta-position of a distal phenyl ring were more potent. mdpi.com This suggests that the steric bulk at certain positions can hinder optimal binding to the target enzyme. mdpi.com

Compound ClassSubstitution PatternObservationReference(s)
DMAC–BZN Isomersortho, meta, paraThe position of the benzonitrile acceptor affects donor-acceptor conjugation and photophysical properties. rsc.org
Mannoside FimH Antagonists2-, 3-, and 4-substitution2- and 3-substitution were generally optimal for potency over 4-substitution. nih.gov
Azole Enzyme Inhibitorspara-substitutionA para-fluoro substituent enhanced inhibitory activity, while other p-substituents were less effective. nih.gov
Azobenzene MAO-B Inhibitorsmeta-substitutionSmaller substituents at the meta-position resulted in higher inhibitory potency. mdpi.com

Impact of Alkoxy Chain Length and Amine Substitution Patterns

The length and nature of alkoxy chains, as well as the substitution patterns of amine groups, are pivotal in modulating the biological activity of benzonitrile compounds and related structures.

Studies on nitazene (B13437292) analogues, a class of synthetic opioids, have shown that the length of an alkoxy chain markedly influences potency at the mu-opioid receptor (MOR). nih.gov An ethoxy chain resulted in the most potent analogue, while methoxy (B1213986) and butoxy chains led to less potent compounds compared to fentanyl. nih.gov This demonstrates a clear structure-activity relationship where in vivo potency is correlated with the length of the alkoxy chain. nih.gov Similarly, for a series of hexaarylbenzenes, the melting point decreased as the alkoxy chain length increased from ethoxy to hexyloxy, indicating a significant influence on the material's physical properties which can be relevant for drug formulation and delivery. mdpi.com

Amine substitution patterns are equally critical. The synthesis of antituberculosis agents involved substituting the fluorine of 3- or 4-fluorobenzonitrile (B33359) with various cyclic secondary amines. nih.gov This substitution was a key step in creating a series of benzyl (B1604629) amide derivatives, with the cyano group facilitating the nucleophilic aromatic substitution. nih.gov The nature of the amine substituent can also dictate the synthetic route and the resulting biological activity. For example, in the development of neuropeptide Y Y1 receptor ligands, an aminobutoxy moiety was incorporated into the structure. uni-regensburg.de Furthermore, SAR studies on quinoline (B57606)/quinolone derivatives revealed that the piperidine (B6355638) of the side chain must be at the para position, and that small groups at the 4-position of the piperidine are better tolerated than larger ones for anti-TB activity. nih.gov

Compound SeriesStructural VariationEffect on Activity/PropertyReference(s)
Nitazene AnaloguesAlkoxy chain length (methoxy, ethoxy, propoxy, butoxy)Potency at the mu-opioid receptor was markedly influenced, with ethoxy being the most potent. nih.gov
HexaarylbenzenesAlkoxy chain length (ethoxy to hexyloxy)Melting point decreased with increasing chain length. mdpi.com
Benzyl Nitrofuranyl AmidesCyclic secondary amine substitutionEssential for the synthesis of a series of potential antituberculosis agents. nih.gov
Quinoline/quinolone derivativesPiperidine side chain substitutionPara-positioning of the piperidine and small substituents at its 4-position were optimal for activity. nih.gov

Conformational Analysis and Binding Mode Elucidation

Understanding the three-dimensional structure of benzonitrile-based compounds and how they interact with their biological targets is fundamental to explaining their activity. Conformational analysis and the study of binding modes provide a molecular basis for the observed SAR.

Stereochemical Determinants of Receptor Interaction

The specific three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical factor for precise receptor recognition. nih.gov Chiral centers in a drug molecule can lead to stereoisomers (enantiomers or diastereomers) that may exhibit vastly different pharmacological activities. acs.org This is because biological receptors, being chiral themselves, can interact differently with each stereoisomer. acs.org

Conformational analysis helps to identify the most stable three-dimensional structures of a molecule. For instance, computational studies using Density Functional Theory (DFT) can predict the optimized geometry of benzonitrile derivatives. researchgate.net Such analyses have been performed on various molecules, revealing that even small changes in structure can lead to different preferred conformations. rsc.orgethz.ch In a study of DMAC–BZN isomers, DFT calculations showed that the ortho-linked isomer has a unique molecular geometry due to an unexpected intramolecular dipole interaction, constricting its rotation compared to the meta and para isomers. rsc.org The ability of a molecule to adopt a specific conformation that is complementary to the binding site of a receptor is often a prerequisite for activity. google.com

The concept of a "key-lock" complex, where a guest molecule fits precisely into the cavity of a host, is a powerful analogy for receptor-ligand interactions. nih.gov A supramolecular macrocycle has been shown to precisely recognize various benzonitrile derivatives, including the drugs crisaborole (B606811) and alectinib, through co-crystallization, mimicking molecular docking. nih.gov This highlights the importance of shape complementarity and pre-organization in molecular recognition. nih.gov

Hydrophobic and Hydrogen Bonding Interactions with Target Proteins

The binding of a ligand to its target protein is governed by a variety of non-covalent interactions, with hydrophobic interactions and hydrogen bonds being particularly significant. plos.org

The nitrile group of benzonitrile derivatives is a key player in these interactions. Due to the strong electronegativity of the nitrogen atom, the nitrile moiety is an effective hydrogen bond acceptor. nih.gov This has been observed in numerous drug-target complexes, where the nitrile group forms hydrogen bonds with residues such as asparagine or threonine in the binding site. nih.gov For example, molecular docking studies of ozanimod (B609803) showed its nitrile group forming a hydrogen bond with the residue Thr117 of its target protein. nih.gov The removal of the CN group in other compounds has been shown to dramatically decrease binding affinity, underscoring its importance. nih.gov

In addition to hydrogen bonding, the benzonitrile framework can participate in hydrophobic and π-stacking interactions. nih.gov The benzene (B151609) ring itself is hydrophobic and can interact favorably with nonpolar pockets in a protein. researchgate.net The electron-withdrawing nature of the nitrile group can also modulate the π-system of the benzene ring, potentially enhancing π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan at the target site. nih.govnih.gov Molecular docking studies on ferrocenylbenzonitrile derivatives binding to bovine serum albumin (BSA) indicated that the binding was facilitated by both hydrophobic and hydrogen bond interactions. researchgate.net Similarly, the binding of withanolide derivatives to their target protein involved non-covalent interactions within the binding pocket. bioinformation.net

Interaction TypeKey Structural FeatureRole in BindingExample Compound/ClassReference(s)
Hydrogen BondingNitrile (-C≡N) groupActs as a hydrogen bond acceptor with protein residues.Ozanimod, Febuxostat nih.gov
Hydrophobic InteractionBenzene ringInteracts with nonpolar pockets of the target protein.Ferrocenylbenzonitrile derivatives researchgate.net
π-π StackingBenzonitrile aromatic systemStacks with aromatic amino acid residues in the binding site.Benzonitrile derivatives binding to a supramolecular macrocycle nih.govnih.gov
Combined InteractionsEntire moleculeA combination of hydrogen bonds and hydrophobic interactions stabilizes the ligand-protein complex.Various benzonitrile and related compounds plos.orgresearchgate.netscholarsresearchlibrary.com

Computational Chemistry in the Design and Analysis of 4 4 Aminobutoxy Benzonitrile Analogs

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, grounded in the principles of quantum mechanics, are fundamental to understanding the intrinsic properties of molecules. These methods provide detailed information about the electron distribution, which governs a molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) has become a leading computational method due to its excellent balance of accuracy and computational cost. researchgate.netresearchgate.net It is widely used to predict the molecular properties of organic compounds, including derivatives of benzonitrile (B105546). DFT calculations can elucidate a molecule's electronic structure, which is crucial for understanding its reactivity and potential as a corrosion inhibitor or for biological activities. analis.com.myresearchgate.net

In a study on 2-amino-4-chlorobenzonitrile (B1265954), a structural analog, DFT calculations were performed using the B3LYP functional with a 6-311++G(d,p) basis set to optimize the geometry and investigate its electronic properties. analis.com.my The analysis of global reactivity descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's ability to donate or accept electrons. The HOMO energy is associated with electron-donating ability, while the LUMO energy relates to electron-accepting ability. The energy gap (ΔE = ELUMO – EHOMO) is a key indicator of molecular stability and reactivity. researchgate.netanalis.com.my

The calculated values for these properties help in understanding the molecule's intrinsic characteristics. For instance, a low energy gap suggests higher reactivity. analis.com.my Other calculated parameters like ionization potential (I), electron affinity (A), electronegativity (χ), global hardness (η), and softness (σ) further characterize the molecule's reactive nature. researchgate.netanalis.com.my These parameters are instrumental in predicting how analogs of 4-(4-aminobutoxy)benzonitrile might interact with other molecules or surfaces.

Table 1: Global Reactivity Descriptors for 2-amino-4-chlorobenzonitrile Calculated by DFT

Parameter Value (eV)
EHOMO -6.543
ELUMO -1.543
Energy Gap (ΔE) 5.000
Ionization Potential (I) 6.543
Electron Affinity (A) 1.543
Electronegativity (χ) 4.043
Global Hardness (η) 2.500
Global Softness (σ) 0.200

Data sourced from a DFT study on 2-amino-4-chlorobenzonitrile. analis.com.my

Furthermore, DFT can be used to analyze the electrostatic surface potential (ESP), which reveals the charge distribution and helps identify sites susceptible to electrophilic or nucleophilic attack. orientjchem.org For example, in a study of another complex molecule, the nitrogen atoms were identified as being more vulnerable to electrophilic attack due to their higher negative charges. orientjchem.org Such analyses are critical for predicting intermolecular interactions, including those relevant to biological activity.

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the time-dependent behavior of a ligand interacting with its biological target. cecam.org These simulations model the movements of atoms over time, offering insights into the stability of ligand-protein complexes and the mechanisms of binding. cecam.orgnih.gov This is particularly important as drug efficacy can be better correlated with drug-target binding kinetics than with binding affinities alone. cecam.org

In the context of this compound analogs, MD simulations can be used to assess how these molecules bind to a specific protein target. For instance, in a study of germacrone (B1671451) derivatives targeting the c-Met kinase, MD simulations were employed to evaluate the stability of the binding between the compounds and the receptor. oncotarget.com Similarly, MD simulations were used to confirm the stability of complexes formed between selected drugs and Escherichia coli Shiga toxin. gsconlinepress.com

A typical MD simulation involves placing the ligand in a simulated environment with the target protein, solvated by water molecules and ions to mimic physiological conditions. nih.gov The simulation then tracks the trajectory of all atoms over a set period, often nanoseconds to microseconds. Key metrics analyzed from these simulations include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). A low and stable RMSD value for the complex over the simulation time suggests that a stable binding interaction has been formed. nih.gov RMSF plots highlight which residues in the protein are flexible and which are stable upon ligand binding. gsconlinepress.com

By observing the binding process, MD can reveal metastable states and detailed molecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for maintaining the ligand in the active site. nih.gov

Molecular Docking and Virtual Screening Approaches

Molecular docking and virtual screening are powerful computational techniques used to predict how a molecule might bind to a protein target and to screen large libraries of compounds for potential hits.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This technique is instrumental in understanding the structural basis of ligand-target interactions and can provide a rationalization for the observed biological activity of a series of compounds. nih.gov The process involves placing the ligand in various conformations within the protein's binding site and scoring these poses based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol). gsconlinepress.com

For analogs of this compound, docking studies can predict their binding modes and affinities for a given biological target. In a study of benzodiazepine (B76468) analogs, molecular docking was used to investigate their binding to GABAA receptors, successfully rationalizing their subtype selectivity based on key interactions within the binding pocket. nih.gov For example, the replacement of a chlorine atom with an ethinyl group led to a significant increase in binding selectivity for one receptor subtype over another. nih.gov

Docking studies on various compounds, such as 1,3,5-triazine (B166579) derivatives against the Pf-DHFR-TS protein and curcumin (B1669340) analogs against the ErbB4 protein, have demonstrated the utility of this approach in identifying key binding interactions. nih.govnih.gov These interactions often include hydrogen bonds, hydrophobic interactions, and π-π stacking, which are critical for potent inhibition. The results from docking can guide the design of new analogs with improved potency by suggesting modifications that enhance these favorable interactions.

Table 2: Example of Molecular Docking Results for Different Ligands

Ligand Target Protein Binding Affinity (kcal/mol) Key Interacting Residues
Compound 5 (ethinyl analog) GABAA Receptor (α5) High (quantitative value not specified) Not specified
Df3 (triazine derivative) Pf-DHFR-TS - Not specified
Morphine Shiga Toxin (4m1u) -6.5 ± 0.0 Not specified
Butorphanol Shiga Toxin (4m1u) -6.2 ± 0.0 Not specified

This table presents a compilation of data from various molecular docking studies to illustrate typical outputs. gsconlinepress.comnih.govnih.gov

Computational modeling plays a pivotal role in both de novo design, the creation of entirely new molecules, and lead optimization, the refinement of existing compounds to improve their properties. biosolveit.de These approaches aim to explore vast chemical spaces to identify novel and potent therapeutic agents. pharmafeatures.com

De novo design algorithms generate new molecular structures with desirable properties by assembling fragments or atoms within the constraints of a target's binding site. pharmafeatures.comnih.gov These methods can be either receptor-based, utilizing the 3D structure of the target, or ligand-based, using information from known active molecules. pharmafeatures.com Modern approaches often employ deep learning and generative models, such as variational autoencoders (VAEs) and recurrent neural networks (RNNs), to create libraries of novel, synthetically tractable molecules. nih.govgithub.com

Integrated workflows now combine de novo design with automated filtering based on physicochemical properties, docking scores, and predicted synthetic accessibility, followed by more rigorous evaluation using methods like free energy perturbation (FEP) to accurately predict binding potency. schrodinger.com This multi-stage approach allows for the efficient exploration of billions of virtual molecules, fast-tracking the identification of promising lead candidates for further experimental validation. schrodinger.com

Medicinal Chemistry Applications and Preclinical Development Prospects

Benzonitrile (B105546) Scaffolds as PROTAC (Proteolysis-Targeting Chimera) Ligands

PROTACs are novel heterobifunctional molecules designed to hijack the body's own cellular waste disposal machinery to eliminate disease-causing proteins. nih.gov These molecules are composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements. frontiersin.org The benzonitrile moiety can be incorporated into PROTAC design as part of the POI ligand, contributing to the binding affinity and selectivity required for effective protein degradation. nih.gov

The design of effective PROTACs is a multifactorial process where the properties of the POI ligand, the E3 ligase ligand, and the linker must be carefully optimized. When incorporating a benzonitrile moiety into the POI-binding ligand, several principles are considered:

Binding Affinity and Selectivity : The benzonitrile-containing ligand must exhibit sufficient affinity and selectivity for the target protein. The nitrile group, with its strong electron-withdrawing properties, can significantly influence the electronic density of the aromatic ring, potentially forming crucial π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine) in the target's binding pocket. nih.gov Furthermore, the nitrile can act as a hydrogen bond acceptor, directly interacting with the target protein or through a water-mediated bridge. nih.gov

Linker Attachment Point : The position at which the linker is attached to the benzonitrile scaffold is critical. In the case of 4-(4-Aminobutoxy)benzonitrile, the aminobutoxy chain provides a natural and flexible attachment point for a linker, positioning it away from the core benzonitrile structure that may be essential for target binding. The choice of attachment point must not disrupt the key binding interactions of the ligand with the POI.

Ternary Complex Formation : A successful PROTAC must promote the formation of a stable and productive ternary complex between the POI and the E3 ligase. nih.gov The geometry and rigidity of the benzonitrile-containing ligand, along with the linker's length and composition, play a crucial role in achieving the correct orientation for this complex. The stability of this ternary complex, rather than just the binary affinity for the target, often determines the degradation efficiency. nih.govresearchgate.net For example, studies with promiscuous kinase-binding PROTACs have shown that only a subset of the bound targets are actually degraded, a selectivity that arises from the ability to form stable protein-protein interactions within the ternary complex. nih.gov

A recent structure-activity relationship (SAR) study on PROTACs targeting the soluble epoxide hydrolase (sEH) utilized a derivative of 4-amino-2-(trifluoromethyl)benzonitrile (B20432) as a starting point for the POI ligand, highlighting the utility of the benzonitrile scaffold in this advanced therapeutic modality. acs.orgbiorxiv.org

Targeted protein degradation (TPD) is a therapeutic strategy that removes specific proteins from the cell rather than just inhibiting their activity. researchgate.netnih.gov This is primarily achieved by co-opting the cell's natural protein disposal systems, the most common of which is the Ubiquitin-Proteasome System (UPS). nih.govthermofisher.com

The mechanism unfolds in a series of steps:

Ternary Complex Formation : A PROTAC, containing a benzonitrile-based ligand for the POI, simultaneously binds to the POI and an E3 ubiquitin ligase (such as Cereblon or VHL), forming a POI-PROTAC-E3 ligase ternary complex. frontiersin.org

Ubiquitination : Once in proximity, the E3 ligase acts as a catalyst, transferring ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) onto specific lysine (B10760008) residues on the surface of the POI. thermofisher.com This process is repeated to form a polyubiquitin (B1169507) chain.

Proteasomal Recognition and Degradation : The polyubiquitin chain acts as a tag that is recognized by the 26S proteasome, a large protein complex responsible for degrading unneeded or damaged proteins. thermofisher.com The proteasome unfolds the tagged POI and cleaves it into small peptides, effectively eliminating it from the cell.

Recycling : After the POI is degraded, the PROTAC molecule is released and can go on to recruit another POI molecule, acting catalytically to induce multiple rounds of degradation.

This catalytic mechanism is a key advantage of PROTACs over traditional inhibitors, as a substoichiometric amount of the drug can lead to the degradation of a large amount of the target protein. nih.gov

Development of Preclinical Drug Candidates from Benzonitrile Derivatives

The journey from a promising benzonitrile-containing compound to a preclinical drug candidate involves rigorous identification and optimization processes, followed by evaluation in relevant disease models to assess its therapeutic potential.

The development of a drug candidate begins with the identification of a "lead" compound that shows desired biological activity. biobide.com

Lead Identification : Leads can be identified through high-throughput screening (HTS) of large compound libraries against a specific biological target. biobide.com Benzonitrile derivatives are often present in these libraries. For instance, a 2-((4-arylpiperazin-1-yl)methyl)benzonitrile derivative was identified as a modest inhibitor of the Hepatitis C Virus (HCV) from an in-house screening campaign. researchgate.net

Lead Optimization : Once a lead is identified, medicinal chemists systematically modify its structure to improve its properties in a process called lead optimization. biobide.comresearchgate.net This involves synthesizing and testing a series of analogues to establish a Structure-Activity Relationship (SAR). The goals of lead optimization are to enhance potency, improve selectivity, and optimize pharmacokinetic properties (absorption, distribution, metabolism, excretion - ADME). acs.org

Key optimization strategies for benzonitrile derivatives include:

Modification of Substituents : Adding or changing functional groups on the benzonitrile ring can drastically alter binding affinity and other properties. In the development of HCV inhibitors, optimization of the initial benzonitrile lead led to a new scaffold with significantly increased antiviral activity. The resulting candidate, L0909, showed high potency and a good selectivity index. researchgate.net

Bioisosteric Replacement : The nitrile group itself can be considered a bioisostere for other chemical groups like carbonyls or halogens, acting as a hydrogen bond acceptor. nih.gov Chemists may introduce a nitrile to improve metabolic stability or binding affinity.

Improving Metabolic Stability : Modifications are made to block sites of metabolic degradation. For a series of Selective Androgen Receptor Modulators (SARMs), moving from a 4-(pyrrolidin-1-yl)benzonitrile (B86329) to a 4-(5-oxopyrrolidine-1-yl)benzonitrile derivative improved metabolic stability. researchgate.net

The table below illustrates an example of lead optimization for biphenyl-triazole-benzonitrile derivatives as PD-1/PD-L1 inhibitors. acs.org

CompoundModificationIC50 (µM)
6 Piperazine (B1678402) ring12.28
7 N-methylpiperazine ring8.52
8a N-ethylpiperazine ring14.08
BMS202 Positive Control0.0805

This interactive table shows that substituting the piperazine ring with an N-methylpiperazine (Compound 7) improved inhibitory activity compared to the unsubstituted (Compound 6) or N-ethyl substituted (Compound 8a) versions, although it was still less potent than the control. acs.org

After successful optimization, a preclinical candidate must be tested in biological systems that model a human disease to evaluate its potential for clinical success. youtube.com This phase assesses the compound's efficacy and provides further information on its in vivo behavior.

In Vitro Models : Candidates are first tested in cell-based assays. For example, the optimized SARM candidate, SARM 2f, was tested for its effect on the androgen receptor in cell models. researchgate.net The HCV inhibitor L0909 was tested against various HCV mutants in cell culture to confirm its broad activity. researchgate.net

In Vivo Models : Promising compounds are then advanced to animal models of the target disease.

The SARM 2f was evaluated in rodent and monkey models, where it demonstrated the desired anabolic effects by increasing lean body mass. researchgate.net

The HCV entry inhibitor L0909 was found to be orally available and have low toxicity in in vivo studies, supporting its potential as a therapeutic candidate. researchgate.net

In the field of oncology, preclinical studies with STAT3 inhibitors showed that they could re-sensitize therapy-resistant breast cancer cells to other treatments. mdpi.com

These preclinical studies are crucial for building a body of evidence to support the transition of a drug candidate into human clinical trials. youtube.com The success of various benzonitrile derivatives in these models underscores the therapeutic versatility and potential of this chemical scaffold.

Future Research Directions and Unexplored Avenues

Investigation of Novel Biological Targets for Aminobutoxy Benzonitriles

While the existing therapeutic applications of aminobutoxy benzonitriles provide a foundation, the full biological potential of this class of compounds remains largely untapped. The exploration of novel biological targets is a critical frontier for expanding their therapeutic utility. researchgate.net Structure-activity relationship (SAR) studies, which correlate a molecule's chemical structure with its biological activity, are fundamental to this endeavor. uniurb.itnih.govnih.gov

Future research should systematically investigate the interactions of 4-(4-Aminobutoxy)benzonitrile and its derivatives with a wide array of protein families. The unique physicochemical properties conferred by the aminobutoxy and benzonitrile (B105546) moieties suggest potential activity against targets not yet explored. nih.govresearchgate.net For instance, the ability of the nitrile group to participate in hydrogen bonding, polar interactions, and π-π interactions could be leveraged to design inhibitors for enzymes or receptors where such interactions are critical for binding. researchgate.net

A promising approach involves screening aminobutoxy benzonitrile libraries against panels of kinases, G-protein coupled receptors (GPCRs), and ion channels, which are all major classes of drug targets. The structural motif of an aromatic nitrile connected to a flexible amino-alkoxy chain is present in ligands for various receptors, suggesting a broad potential for target engagement. uni-regensburg.degoogle.com Furthermore, investigating the potential for these compounds to modulate pathways implicated in complex diseases like neurodegenerative disorders and various cancers could reveal novel therapeutic opportunities. researchgate.net

Table 1: Potential Novel Biological Target Classes for Aminobutoxy Benzonitriles

Target ClassRationale for InvestigationPotential Therapeutic Areas
Kinases The benzonitrile moiety can act as a hydrogen bond acceptor, a common feature in kinase inhibitors.Oncology, Inflammatory Diseases
G-Protein Coupled Receptors (GPCRs) The flexible aminobutoxy chain can adapt to diverse binding pockets within GPCRs.Neuroscience, Metabolic Disorders
Ion Channels The combination of aromatic and basic functional groups may interact with key residues in ion channel pores.Cardiovascular Diseases, Pain Management
Epigenetic Targets The structural features may allow for interaction with enzymes involved in epigenetic modifications.Oncology, Genetic Disorders

Advanced Synthetic Methodologies for Enhanced Compound Libraries

The creation of diverse and extensive compound libraries is essential for the discovery of new lead compounds. nih.govnih.gov Advancements in synthetic chemistry offer powerful tools to generate novel aminobutoxy benzonitrile analogs with a wide range of structural variations.

Traditional methods for synthesizing ethers and nitriles can be effective, but modern techniques like flow chemistry provide significant advantages. acs.orgnih.govunimi.itmdpi.com Flow chemistry allows for precise control over reaction parameters, leading to higher yields, improved safety, and the ability to perform multi-step syntheses in a continuous fashion. acs.orgunimi.itmdpi.com This technology is particularly well-suited for the rapid generation of a library of aminobutoxy benzonitriles by systematically varying both the aromatic core and the amino-alkoxy side chain. nih.gov For example, a continuous-flow protocol for the preparation of organic nitriles from carboxylic acids has been developed, which could be adapted for the synthesis of benzonitrile precursors. acs.org

Combinatorial chemistry is another powerful strategy for library synthesis. nih.govnih.govrsc.org By employing a modular approach, where different aromatic nitriles and amino-alcohols are combined in a systematic manner, a large number of distinct compounds can be generated efficiently. rsc.org The use of solid-phase synthesis or solution-phase combinatorial techniques can further streamline this process. The development of novel catalytic systems, such as improved palladium- or copper-based catalysts for C-N and C-O bond formation, can also expand the scope of accessible structures. sigmaaldrich.comsioc-journal.cn

Table 2: Comparison of Synthetic Methodologies for Compound Library Generation

MethodologyAdvantagesDisadvantagesRelevance to Aminobutoxy Benzonitriles
Traditional Batch Synthesis Well-established procedures, suitable for small-scale synthesis.Slower for library generation, potential for side reactions.Foundational for initial compound synthesis.
Flow Chemistry High throughput, precise control, enhanced safety, easy scalability. acs.orgnih.govunimi.itRequires specialized equipment.Ideal for rapid generation of a large and diverse library. nih.gov
Combinatorial Chemistry Rapid generation of large libraries, efficient exploration of chemical space. nih.govrsc.orgCan be complex to deconvolve active compounds from mixtures.Enables systematic variation of both the benzonitrile and aminobutoxy moieties.
Advanced Catalysis Access to novel chemical transformations, milder reaction conditions. sioc-journal.cndtu.dkCatalyst development can be challenging.Facilitates the synthesis of structurally complex and novel analogs.

Integration of Artificial Intelligence and Machine Learning in Compound Design

For aminobutoxy benzonitriles, AI and ML can be employed in several key areas. In silico screening of virtual compound libraries can identify molecules with a high probability of binding to a specific biological target, thereby prioritizing compounds for synthesis and experimental testing. researchgate.netnih.govmdpi.comscirp.orgresearchgate.net Quantitative Structure-Activity Relationship (QSAR) models, built using machine learning algorithms, can predict the biological activity of novel analogs based on their chemical structure. acs.orgnih.gov

Furthermore, generative AI models can design entirely new aminobutoxy benzonitrile structures with desired properties. These models learn the underlying patterns from existing chemical data to propose novel molecules that are likely to be active and have favorable drug-like properties. acs.org AI can also play a crucial role in retrosynthetic analysis, helping chemists to devise the most efficient synthetic routes for target molecules. acs.org The use of deep learning models, such as Convolutional Neural Networks (CNNs) and Graph Neural Networks (GNNs), has shown great promise in predicting molecular properties and interactions.

Q & A

Q. What are the recommended synthetic routes for 4-(4-Aminobutoxy)benzonitrile, and how can reaction efficiency be optimized?

The synthesis of this compound typically involves nucleophilic substitution or catalytic coupling reactions. A methodological approach includes:

  • Step 1: React 4-hydroxybenzonitrile with 1,4-dibromobutane under basic conditions (e.g., K₂CO₃ in DMF) to introduce the butoxy chain .
  • Step 2: Convert the terminal bromine to an amine group via Gabriel synthesis or direct amination using ammonia under high pressure .
  • Optimization: Use Fe-based catalysts (e.g., Bu₄N[Fe(CO)₃(NO)]) to enhance reaction rates and yields, as demonstrated in analogous hydrosilylation reactions . Monitor reaction progress via TLC and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral features should researchers look for?

  • ¹H/¹³C NMR: Prepare samples in DMSO-d₆ or CDCl₃. Key signals include:
    • Aromatic protons: δ 7.4–7.6 ppm (doublets for para-substituted benzene).
    • Nitrile carbon: δ ~115 ppm (¹³C NMR).
    • Aminobutoxy chain: δ 1.6–2.0 ppm (CH₂ bending) and δ 3.4–3.6 ppm (OCH₂ and NH₂ protons) .
  • HRMS: Confirm molecular weight (C₁₁H₁₃N₂O⁺ requires m/z 189.1028). Use ESI+ mode with acetonitrile/water mobile phase .
  • IR Spectroscopy: Look for nitrile stretching at ~2220 cm⁻¹ and NH₂ bending at ~1600 cm⁻¹ .

Q. What are the critical parameters to consider when analyzing the purity of this compound using chromatographic methods?

  • HPLC: Use a C18 column with UV detection at 254 nm (nitrile absorption). Mobile phase: Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid to resolve amine-related impurities .
  • GC-MS: Derivatize the amine group with BSTFA to improve volatility. Monitor for side products like unreacted 4-hydroxybenzonitrile (retention time ~8.5 min) .
  • TLC: Spot on silica plates using ethyl acetate:hexane (3:7). Visualize with ninhydrin for amine detection (pink spots) .

Advanced Research Questions

Q. How does the electronic nature of the nitrile group influence the reactivity of this compound in cross-coupling reactions?

The electron-withdrawing nitrile group activates the aromatic ring for electrophilic substitution and stabilizes transition metals in catalytic cycles. Methodological considerations:

  • Suzuki-Miyaura Coupling: Use Pd(PPh₃)₄ as a catalyst with aryl boronic acids. The nitrile group directs coupling to the meta position relative to the aminobutoxy chain .
  • Buchwald-Hartwig Amination: Optimize ligand choice (e.g., XPhos) to prevent coordination interference from the nitrile. Reaction conditions: 100°C, toluene, 12 hours .
  • Mechanistic Insight: DFT calculations (e.g., Gaussian 16) can model electron density distribution to predict regioselectivity .

Q. What strategies can be employed to resolve discrepancies in reported physicochemical properties (e.g., solubility, melting point) of this compound across different studies?

  • Melting Point Validation: Perform differential scanning calorimetry (DSC) at 5°C/min to detect polymorphs. Compare results with literature values (e.g., 92.5–94.5°C for analogous compounds) .
  • Solubility Testing: Use shake-flask method in PBS (pH 7.4) and DMSO. Centrifuge at 10,000 rpm for 15 minutes to separate undissolved particles .
  • Data Normalization: Report solvent purity, humidity, and heating rates to standardize comparisons .

Q. What computational modeling approaches are suitable for predicting the supramolecular interactions of this compound in host-guest systems?

  • Molecular Dynamics (MD): Simulate interactions with β-cyclodextrin using AMBER force fields. Analyze hydrogen bonding between the amine group and hydroxyls of the host .
  • Density Functional Theory (DFT): Calculate electrostatic potential maps (e.g., via B3LYP/6-31G*) to identify electron-rich regions for π-π stacking with aromatic hosts .
  • Docking Studies: Use AutoDock Vina to predict binding affinities with protein targets (e.g., HIV protease, based on structural analogs) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.